molecular formula C17H15NO3 B2911060 3-Oxo-2-(2-phenylethyl)indoline-4-carboxylic acid CAS No. 728024-53-1

3-Oxo-2-(2-phenylethyl)indoline-4-carboxylic acid

Cat. No.: B2911060
CAS No.: 728024-53-1
M. Wt: 281.311
InChI Key: CZZJCDZWGMKQFB-UHFFFAOYSA-N
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Description

3-Oxo-2-(2-phenylethyl)indoline-4-carboxylic acid is a synthetic organic compound featuring an indoline scaffold substituted with a carboxylic acid group and a 2-phenylethyl moiety at the 2-position. This structure classifies it as a beta-keto acid derivative, a category known for specific reactivity, such as susceptibility to decarboxylation upon heating . Compounds based on the oxoindoline structure are of significant interest in medicinal chemistry and organic synthesis, often serving as key intermediates for constructing more complex molecules. The presence of both hydrogen-bond donor and acceptor groups makes this molecule polar and capable of participating in strong intermolecular interactions . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

3-oxo-2-(2-phenylethyl)-1,2-dihydroindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-14(10-9-11-5-2-1-3-6-11)18-13-8-4-7-12(15(13)16)17(20)21/h1-8,14,18H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZJCDZWGMKQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2C(=O)C3=C(C=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(2-phenylethyl)indoline-4-carboxylic acid typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method involves the use of enaminones as intermediates, which are then cyclized to form the indole core . The reaction conditions often require the use of bases such as potassium carbonate or silver carbonate to facilitate the cyclization process .

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-(2-phenylethyl)indoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Electrophilic substitution reactions at the indole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

3-Oxo-2-(2-phenylethyl)indoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-2-(2-phenylethyl)indoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Oxo-2-phenyl-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS 14261-92-8)

  • Structure : Differs by substituting the 2-phenylethyl group with a phenyl ring at position 2 .
  • Key Differences: Substituent Effects: The phenyl group increases steric bulk and rigidity compared to the flexible 2-phenylethyl chain. This may reduce conformational adaptability in binding interactions.
  • Synthesis : Likely involves Friedel-Crafts or nucleophilic substitution reactions, similar to methods for isoindole derivatives .

3-Oxo-2-(tetrahydrofuran-2-ylmethyl)isoindoline-4-carboxylic acid (CAS 831203-49-7)

  • Structure : Features a tetrahydrofuran (THF)-derived substituent instead of 2-phenylethyl .
  • Key Differences: Solubility: The oxygen atom in the THF group improves hydrophilicity and hydrogen-bonding capacity.
  • Applications : Such polar substituents are often leveraged in drug design to enhance aqueous solubility and metabolic stability.

3-Oxo-4-indazoline carboxylic acid (CAS 7384-17-0)

  • Structure : Replaces the indoline core with an indazole ring, introducing an additional nitrogen atom .
  • Key Differences: Aromaticity and Acidity: The indazole’s electron-withdrawing nitrogen increases the acidity of the carboxylic acid group (pKa ~2-3) compared to indoline derivatives (pKa ~4-5).

(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid

  • Structure : Contains a fused furan ring and a hexahydro isoindole system .
  • Synthesis Complexity: Requires multi-step cyclization and stereochemical control, unlike the simpler indoline core of the target compound.

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 56461-20-2)

  • Structure : Replaces the indoline with an indene system, lacking the nitrogen atom .
  • Key Differences :
    • Electron Density : The absence of nitrogen reduces polarity and hydrogen-bonding capacity.
    • Planarity : The fully conjugated indene system may enhance UV absorption properties, useful in materials science.

Physicochemical Comparison

Property Target Compound 2-Phenyl Analogue THF-Substituted Analogue Indazole Derivative
Molecular Formula C₁₇H₁₅NO₃ (estimated) C₁₅H₁₁NO₃ C₁₄H₁₅NO₄ C₈H₆N₂O₃
Hydrophobicity (LogP) Moderate (~2.5) High (~3.2) Moderate (~1.8) Low (~1.0)
Solubility Low in water, moderate in DMSO Poor in water Good in polar solvents Moderate in water

Biological Activity

3-Oxo-2-(2-phenylethyl)indoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular structure of this compound features an indole core with a phenylethyl side chain and a carboxylic acid functional group. This unique configuration contributes to its biological activity, particularly in interactions with various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Properties : The compound has been investigated for its potential to inhibit viral replication, particularly in the context of HIV and other viruses. Its mechanism involves interaction with viral integrase, which is crucial for viral DNA integration into the host genome .
  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization, thus inhibiting cell division and promoting cell death . The structure-activity relationship (SAR) studies suggest that modifications to the indole ring can enhance its anticancer efficacy.
  • Antimicrobial Effects : Preliminary investigations have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

The biological effects of this compound are attributed to its ability to interact with specific proteins and enzymes:

  • Binding to Viral Integrase : The compound binds to the active site of integrase, inhibiting its function and preventing viral replication. Structural analyses reveal that the indole core and carboxyl group chelate metal ions essential for integrase activity .
  • Inhibition of Tubulin Polymerization : By interfering with tubulin dynamics, this compound disrupts the mitotic spindle formation necessary for cell division, leading to increased apoptosis in cancer cells .
  • Potential Interactions with Enzymes : The presence of the carboxylic acid group may facilitate hydrogen bonding with target enzymes, modulating their activity and influencing various biochemical pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibits HIV integrase; IC50 = 0.13 μM
AnticancerInduces apoptosis; inhibits tubulin polymerization
AntimicrobialExhibits potential antimicrobial properties

Case Study: Antiviral Activity Against HIV

A recent study demonstrated that derivatives of this compound effectively inhibit HIV integrase. The optimized compound showed an IC50 value of 0.13 μM, indicating strong antiviral potential. Structural modifications improved binding affinity and inhibitory effects against integrase, highlighting the importance of the indole scaffold in drug design .

Case Study: Anticancer Mechanism

In vitro studies revealed that this compound analogs significantly inhibit cell proliferation in T47D breast cancer cells. The most potent analogs exhibited GI50 values as low as 0.9 μM, demonstrating their potential as chemotherapeutic agents through targeted action on microtubules .

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